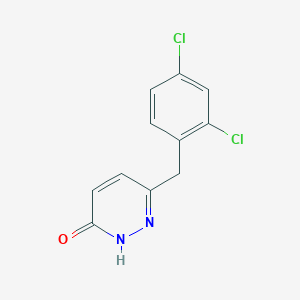

6-(2,4-Dichlorobenzyl)-3-pyridazinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(2,4-Dichlorobenzyl)-3-pyridazinol is a useful research compound. Its molecular formula is C11H8Cl2N2O and its molecular weight is 255.1. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Pyridazinone derivatives, including those similar to 6-(2,4-Dichlorobenzyl)-3-pyridazinol, are effective in inhibiting corrosion of metals. They are particularly useful in acidic solutions and exhibit properties that influence both cathodic hydrogen evolvement and anodic metal dissolution (Kalai et al., 2020).

Medicinal Chemistry

- In medicinal chemistry, pyridazine analogs, like the researched compound, have shown significant importance due to their diverse biological activities. They have been employed as intermediates in synthesizing compounds with potential pharmaceutical applications (Sallam et al., 2021).

Herbicide Development

- Certain pyridazinone compounds, similar in structure to this compound, have been found to inhibit photosynthesis in plants, contributing to their use as potential herbicides (Hilton et al., 1969).

Synthetic Intermediates

- Pyridazinone derivatives are used as intermediates in the synthesis of other complex molecules. They have been incorporated into various synthetic pathways, demonstrating their versatility in chemical synthesis (Helm et al., 2006).

Antioxidant and Antimicrobial Agents

- Modified pyridazinone structures have been evaluated for their antioxidant and antimicrobial activities. These compounds have shown significant activity in in vitro studies, highlighting their potential in therapeutic applications (Saini et al., 2022).

Solubility and Thermodynamics

- The solubility and thermodynamic behavior of pyridazinone derivatives are crucial for their application in drug development. Studies on solubility in various solvents help in understanding their behavior in physiological conditions (Shakeel et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 6-(2,4-Dichlorobenzyl)-3-pyridazinol, also known as Dichlorobenzyl alcohol, is a broad spectrum of bacteria and viruses associated with mouth and throat infections .

Mode of Action

Dichlorobenzyl alcohol interacts with its targets by denaturing external proteins and rearranging the tertiary structure proteins . It also has a local anesthetic action, which is thought to be due to a reduced sodium channel blockade .

Biochemical Pathways

The compound affects the biochemical pathways associated with bacterial and viral replication. By denaturing proteins and blocking sodium channels, it disrupts the normal functioning of these pathogens, inhibiting their ability to proliferate and cause infection .

Pharmacokinetics

It is known that the compound is used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat .

Result of Action

The result of Dichlorobenzyl alcohol’s action is a reduction in the severity of symptoms associated with mouth and throat infections. In clinical trials, administration of Dichlorobenzyl alcohol lozenges has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .

Action Environment

The action of Dichlorobenzyl alcohol can be influenced by environmental factors such as pH. For example, a low-pH throat lozenge containing Dichlorobenzyl alcohol has been found to deactivate respiratory syncytial virus and SARS-CoV . Furthermore, the compound’s antimicrobial activity can be maintained for 5 to 10 minutes after brushing when used in a dentifrice containing 10% sodium benzoate and 0.3% Dichlorobenzyl alcohol .

Eigenschaften

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-8-2-1-7(10(13)6-8)5-9-3-4-11(16)15-14-9/h1-4,6H,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWGURVKZRHXCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3003388.png)

![6-[4-(6-Methylpyrazin-2-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003391.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride](/img/structure/B3003392.png)

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate](/img/structure/B3003398.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B3003400.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3003401.png)

![2-Pyridin-3-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3003402.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile](/img/structure/B3003404.png)

![1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone](/img/structure/B3003406.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B3003408.png)

![N-(3,4-dimethoxybenzyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B3003409.png)

![N'-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B3003410.png)